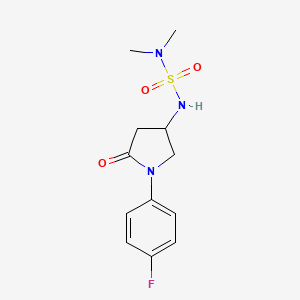
1-Fluoro-4,5-dimethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the CAS Number: 959081-93-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 1-fluoro-4,5-dimethoxy-2-nitrobenzene .
Synthesis Analysis
1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .Scientific Research Applications
Reagent for Labeling Terminal Amino Acid Groups
1-Fluoro-4,5-dimethoxy-2-nitrobenzene serves as a valuable reagent for labeling terminal amino acid groups in proteins and peptides. By selectively reacting with amino groups, it allows researchers to study protein structure, folding, and interactions. The introduction of a fluorine atom enhances the specificity of labeling, making it a useful tool in proteomics and biochemistry studies .
Detection of Phenols
This compound finds application in detecting phenolic compounds. Phenols are abundant in natural products, environmental samples, and biological fluids. The reaction between 1-fluoro-4,5-dimethoxy-2-nitrobenzene and phenols leads to the formation of fluorescent derivatives, enabling sensitive and selective detection. Researchers use this method for quantification and identification of phenolic compounds in various matrices .
Suppression of Action Potentials in Nerves
Studies have explored the effects of 1-fluoro-4,5-dimethoxy-2-nitrobenzene on nerve function. It has been observed that this compound can suppress action potentials in nerves. By modulating ion channels or interfering with neuronal signaling, it provides insights into neurophysiology and potential therapeutic strategies for conditions involving abnormal nerve excitability .
Induction of Contact Hypersensitivity
Researchers have investigated the immunomodulatory properties of 1-fluoro-4,5-dimethoxy-2-nitrobenzene. It has been shown to induce contact hypersensitivity, an immune response triggered by skin exposure to certain chemicals. Understanding the mechanisms behind this induction can lead to advancements in immunology and dermatology .
Component of Hair Dyes
Interestingly, 1-fluoro-4,5-dimethoxy-2-nitrobenzene is used as a component in hair dyes. Its chemical properties contribute to color development and stability in hair coloring formulations. While this application is less common in scientific research, it highlights the compound’s versatility across different industries .
Preparation of Soluble Aromatic Polyimides
Researchers have explored the use of 1-fluoro-4,5-dimethoxy-2-nitrobenzene in the synthesis of novel soluble aromatic polyimides. These high-performance polymers find applications in materials science, electronics, and coatings. The fluorine substitution enhances solubility and alters the polymer’s properties, making it suitable for specific applications .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, particularly those involved in cellular signaling and metabolic pathways .
Mode of Action
It’s known that nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . This suggests that 1-Fluoro-4,5-dimethoxy-2-nitrobenzene may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other nitrobenzene derivatives, it may influence pathways related to cellular signaling and metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, suggest that it may have reasonable bioavailability .
Result of Action
Based on its chemical structure and reactivity, it may induce changes in cellular signaling and metabolic processes .
Action Environment
The action, efficacy, and stability of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
1-fluoro-4,5-dimethoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMDYIAERBGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)


![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)



![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)
![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)


